Atazanavir Sulfate

Description

Atazanavir capsules are approved for use in adults and children 6 years of age and older who weigh at least 33 lb (15 kg). Atazanavir capsules may be used with a pharmacokinetic enhancer (boosting agent) – either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost). (A fixed-dose combination tablet containing atazanavir and cobicistat [brand name: Evotaz] is also available.)

Atazanavir oral powder is approved for use in children 3 months of age and older who weigh at least 11 lb (5 kg) and must be used with the boosting agent ritonavir.

Atazanavir is always used in combination with other HIV medicines.

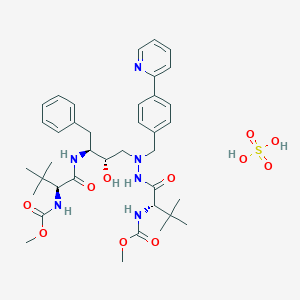

Atazanavir Sulfate is a sulfate salt form of atazanavir, an aza-dipeptide analogue with a bis-aryl substituent on the (hydroxethyl)hydrazine moiety with activity against both wild type and mutant forms of HIV protease. Atazanavir does not elevate serum lipids, a common problem with other protease inhibitors.

ATAZANAVIR SULFATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved indications.

An azapeptide and HIV-PROTEASE INHIBITOR that is used in the treatment of HIV INFECTIONS and AIDS in combination with other ANTI-HIV AGENTS.

See also: Atazanavir (has active moiety); Indinavir (related); Atazanavir sulfate; cobicistat (component of).

Properties

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSGVVGOPRWTKI-QVFAWCHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017206 | |

| Record name | Atazanavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

802.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229975-97-7 | |

| Record name | Atazanavir sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229975-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atazanavir sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atazanavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATAZANAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of atazanavir sulfate, a potent azapeptide inhibitor of HIV-1 protease. The document details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers, scientists, and professionals involved in the development of antiretroviral therapies.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease

Atazanavir sulfate functions as a highly specific and potent competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1][2][3] The HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage is a critical step in the maturation of newly formed virions, rendering them infectious.

Atazanavir, as a peptidomimetic azapeptide, is designed to mimic the transition state of the natural substrate of the HIV-1 protease.[4] It binds with high affinity to the active site of the enzyme, a C2-symmetric pocket formed by the homodimeric structure of the protease.[2][5] This binding is characterized by a network of hydrogen bonds and van der Waals interactions with key amino acid residues within the active site, including the catalytic triad (Asp25, Thr26, and Gly27) and the flap regions (residues 43-58) of both monomers. The binding of atazanavir to the active site physically obstructs the entry of the viral polyprotein substrates, thereby preventing their cleavage.[2] This inhibition of proteolytic activity results in the production of immature, non-infectious viral particles, effectively halting the replication cycle of HIV-1.[1][2]

The following diagram illustrates the pivotal role of HIV-1 protease in the viral life cycle and the inhibitory action of Atazanavir.

Caption: HIV-1 Lifecycle and Atazanavir's Point of Intervention.

Quantitative Analysis of Atazanavir's Inhibitory Activity

The potency of atazanavir has been quantified through various in vitro assays, measuring its binding affinity and inhibitory concentration against both wild-type and drug-resistant strains of HIV-1.

| Parameter | Value | Virus/Enzyme Type | Experimental Condition | Reference |

| EC50 | 2-5 nM | Wild-type HIV-1 isolates | In the absence of human serum | [1] |

| EC50 | 1.9-32 nM | HIV-2 isolates | Cell culture | [1] |

| IC50 | Varies | Wild-type and mutant proteases | Cell-based protease inhibition assay | [6] |

| Kd | < 0.15 nM | Wild-type HIV-1 Protease | Isothermal Titration Calorimetry (Competition) | [7] |

| Kd | 0.40 ± 0.08 nM | I50L/A71V mutant HIV-1 Protease | Isothermal Titration Calorimetry (Competition) | [7] |

Atazanavir's Unique Resistance Profile

A distinguishing feature of atazanavir is its distinct resistance profile compared to other protease inhibitors. The primary mutation associated with atazanavir resistance is the I50L substitution in the protease enzyme.[6][8] Interestingly, the I50L mutation, while conferring resistance to atazanavir, can increase the susceptibility of the virus to other protease inhibitors.[8] This unique characteristic can be a crucial consideration in salvage therapy regimens for patients who have developed resistance to other PIs. High-level resistance to atazanavir typically requires the accumulation of multiple mutations, including M46I, I84V, N88S, and L90M.[2]

The following diagram illustrates the logical relationship between atazanavir treatment, the emergence of the I50L mutation, and the subsequent altered susceptibility to other protease inhibitors.

Caption: Atazanavir's Unique I50L Resistance Profile.

Experimental Protocols

The characterization of atazanavir's mechanism of action has been enabled by a suite of sophisticated experimental techniques.

HIV-1 Protease Enzyme Kinetic Assay

This assay is fundamental to determining the inhibitory potency (IC50) of atazanavir.

Methodology:

-

Reagents and Buffers:

-

Recombinant HIV-1 protease (wild-type or mutant).

-

A specific fluorogenic peptide substrate that mimics a natural cleavage site of the protease.

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

-

Atazanavir sulfate dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

A series of dilutions of atazanavir are prepared.

-

The recombinant HIV-1 protease is pre-incubated with each dilution of atazanavir for a specified time at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

-

Data Analysis:

-

The reaction rates are plotted against the corresponding concentrations of atazanavir.

-

The IC50 value, the concentration of atazanavir that inhibits 50% of the enzyme's activity, is determined by fitting the data to a dose-response curve.

-

The workflow for a typical enzyme kinetic assay is depicted below.

Caption: Workflow for an HIV-1 Protease Enzyme Kinetic Assay.

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information about the atazanavir-HIV-1 protease complex, revealing the precise molecular interactions.[2][3]

Methodology:

-

Protein Expression and Purification: Recombinant HIV-1 protease (wild-type or mutant) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Complex Formation: The purified protease is incubated with an excess of atazanavir sulfate to ensure complete binding.

-

Crystallization: The protease-atazanavir complex is crystallized using techniques such as vapor diffusion. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find optimal conditions for crystal growth.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model is built into the electron density and refined to yield the final, high-resolution structure.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of the binding interaction between atazanavir and HIV-1 protease, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[7]

Methodology:

-

Sample Preparation: Purified HIV-1 protease is placed in the sample cell of the calorimeter, and a solution of atazanavir is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: Small aliquots of the atazanavir solution are injected into the protease solution.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The heat changes are plotted against the molar ratio of atazanavir to protease. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, ΔH, and stoichiometry of the interaction. For very tight binders like atazanavir, a competition ITC experiment may be employed where a weaker-binding ligand is displaced by atazanavir.[7]

In Vitro Selection of Resistant Viruses

This method is used to identify the mutations that confer resistance to atazanavir.

Methodology:

-

Cell Culture: HIV-1 is cultured in a suitable cell line (e.g., MT-2 cells or peripheral blood mononuclear cells).

-

Drug Pressure: The virus is passaged in the presence of gradually increasing concentrations of atazanavir.

-

Virus Isolation: Viruses that are able to replicate at higher concentrations of the drug are isolated.

-

Genotypic Analysis: The protease gene of the resistant viruses is sequenced to identify the mutations that have arisen.

-

Phenotypic Analysis: The drug susceptibility of the mutant viruses is determined using cell-based assays to confirm the resistance phenotype.

Conclusion

Atazanavir sulfate remains a critical component of antiretroviral therapy due to its potent and specific inhibition of HIV-1 protease. Its unique mechanism of action, favorable resistance profile, and well-characterized molecular interactions provide a solid foundation for its clinical use and for the development of next-generation protease inhibitors. The experimental protocols detailed in this guide are instrumental in the continued investigation of HIV-1 protease inhibitors and the broader fight against HIV/AIDS.

References

- 1. DSpace [scholarworks.gsu.edu]

- 2. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystal structures of human immunodeficiency virus type 1 protease mutants complexed with atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis for Increased Susceptibility of Isolates with Atazanavir Resistance-Conferring Substitution I50L to Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HIV-1 protease resistance mutation I50L is associated with resistance to atazanavir and susceptibility to other protease inhibitors in multiple mutational contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis Pathways of Atazanavir Sulfate

Executive Summary

Atazanavir, marketed as the sulfate salt under the brand name Reyataz®, is a pivotal antiretroviral agent in the management of HIV-1 infection.[1] As an azapeptide protease inhibitor, its mechanism involves the targeted inhibition of the viral protease enzyme, a critical component in the HIV life cycle.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and synthetic pathways of Atazanavir Sulfate. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this essential medicine.

Discovery and Development

The journey of Atazanavir began in the mid-1990s amidst the urgent need for more effective and tolerable HIV treatments. The initial discovery was made by chemists at Ciba-Geigy (which later became Novartis) in 1996.[4][5] The primary goal was to develop a protease inhibitor with an improved resistance profile and a more convenient dosing schedule compared to existing therapies.[5]

The development program established a "Target Product Profile-Driven" approach to identify compounds with superior antiviral activity, efficacy against resistant HIV strains, and a reduced pill burden.[5] The compound, initially designated BMS-232632 (and also known as CGP-73547), was designed as a structural analog of the peptide substrate transition state that HIV protease cleaves, specifically mimicking the bond between phenylalanine and proline.[1][4]

A collaboration between Novartis and Bristol-Myers Squibb propelled the compound through further development, manufacturing, and extensive clinical trials.[4] This collaboration culminated in the U.S. Food and Drug Administration (FDA) approval of Atazanavir in June 2003, making it the first once-daily protease inhibitor for the treatment of HIV/AIDS.[5][6][7]

Caption: Atazanavir Discovery and Development Timeline.

Mechanism of Action

Atazanavir is a highly potent and selective inhibitor of the HIV-1 protease enzyme.[8] This enzyme is essential for the viral life cycle, as it cleaves newly synthesized viral polyproteins (specifically, the Gag and Gag-Pol polyproteins) into smaller, functional proteins required for the assembly of mature, infectious virions.[3][9]

The mechanism of action involves Atazanavir binding tightly to the active site of the HIV-1 protease.[10] By occupying this site, it physically blocks the natural polyprotein substrates from accessing the enzyme's catalytic machinery. This competitive inhibition prevents the proteolytic cleavage necessary for viral maturation. As a result, only immature, non-infectious viral particles are produced, leading to a significant reduction in viral load and a halt in the progression of the infection.[3][10]

Caption: Mechanism of Action of Atazanavir.

Synthesis Pathways of Atazanavir

The synthesis of Atazanavir is a complex multi-step process. Several synthetic routes have been developed, aiming to improve efficiency, yield, and diastereoselectivity, particularly for large-scale manufacturing. A common strategy involves the coupling of two key intermediates followed by stereoselective reduction.

Convergent Synthesis via Diastereoselective Reduction

One efficient and practical approach involves the coupling of an acylated benzyl hydrazine intermediate with a chloromethyl ketone, followed by a key diastereoselective reduction step to establish the desired stereochemistry of the hydroxyl group.[11]

Caption: Convergent Synthesis Workflow for Atazanavir.

Synthesis via Epoxide Ring-Opening

Another widely used pathway involves the ring-opening of a chiral epoxide intermediate by a hydrazine derivative. This method establishes one of the key stereocenters early in the synthesis. The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to complete the core structure.

Caption: Atazanavir Synthesis via Epoxide Intermediate.

Key Experimental Protocols

The following protocols are adapted from published literature and patents, providing an overview of the key transformations.

Protocol 1: SN2 Coupling of Intermediates (7) and (9)

Adapted from Fan, X. et al., Organic Process Research & Development, 2008.[11]

-

To a solution of N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine (Intermediate 7) in acetonitrile (CH₃CN) are added sodium bicarbonate (NaHCO₃) and sodium iodide (NaI).

-

The chloromethyl ketone intermediate (Intermediate 9) is added to the mixture.

-

The reaction is stirred at room temperature until completion, typically monitored by HPLC.

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino ketone (Intermediate 10), which can be purified by crystallization.

Protocol 2: Diastereoselective Reduction of Amino Ketone (10)

Adapted from Fan, X. et al., Organic Process Research & Development, 2008.[11]

-

The amino ketone intermediate (Intermediate 10) is dissolved in a suitable aprotic solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF).

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A solution of a reducing agent, lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), is added dropwise to the cooled solution. The choice of this bulky reducing agent is critical for achieving high diastereoselectivity under Felkin-Anh control.

-

The reaction is stirred at low temperature until the starting material is consumed.

-

The reaction is quenched carefully with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allowed to warm to room temperature.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford Atazanavir base.

Protocol 3: Preparation of Atazanavir Sulfate

Adapted from EP2542527A2.[12]

-

Atazanavir base (e.g., 60 kg) is dissolved in ethanol (390 L).

-

Concentrated sulfuric acid (e.g., 5.16 L) is added to the solution at an ambient temperature of 25-30 °C.

-

The mixture is stirred for approximately 40 minutes.

-

An anti-solvent, n-heptane (498 L), is added, followed by seeding with a small amount of Atazanavir Sulfate crystals (e.g., 80 g) to induce crystallization.

-

The suspension is stirred for an extended period (e.g., 16 hours) at 25-30 °C to allow for complete precipitation.

-

The resulting solid is collected by filtration, washed with a 1:1 mixture of ethanol and n-heptane, and dried to yield the final Atazanavir Sulfate product.

Quantitative Data Summary

The efficiency of the synthesis is critically evaluated by the yields and purity achieved at key stages. The following tables summarize representative quantitative data from various synthetic approaches.

Table 1: Yields of Key Synthetic Steps

| Step | Starting Materials | Product | Reported Yield | Reference |

| SN2 Coupling | Intermediates (7) and (9) | Amino Ketone (10) | High | [11] |

| Diastereoselective Reduction | Amino Ketone (10) | Atazanavir Base | ~74% | [13] |

| Continuous Flow Synthesis (3-step) | Biaryl building blocks | Biaryl-hydrazine unit | 74% (overall) | [14][15] |

| Final Salt Formation | Atazanavir Base | Atazanavir Sulfate | ~97% | [12] |

Table 2: Purity and Diastereoselectivity

| Product / Intermediate | Analytical Method | Purity / Selectivity Metric | Result | Reference |

| Atazanavir Base | HPLC | Purity | >99% | [16] |

| Atazanavir (after reduction) | Chiral HPLC | Diastereomeric Ratio (syn:anti) | High (Felkin-Anh) | [11] |

| Atazanavir Sulfate (Final API) | HPLC | Purity | 99.93% | [12] |

| Atazanavir Sulfate (Final API) | HPLC | Diastereomeric Impurities (RSSS, SSSR isomers) | 0.01% each | [12] |

| N-(methoxycarbonyl)-L-tert-leucine | Chiral HPLC | D-isomer content (controlled to limit final API impurities) | < 0.1% | [17] |

References

- 1. Atazanavir - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. wipo.int [wipo.int]

- 5. Atazanavir, an utopic dream that became reality - MPP [medicinespatentpool.org]

- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP2542527A2 - Process for the preparation of atazanavir sulfate substantially free of diastereomers - Google Patents [patents.google.com]

- 13. Atazanavir synthesis - chemicalbook [chemicalbook.com]

- 14. syrris.com [syrris.com]

- 15. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir - Google Patents [patents.google.com]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir sulfate, a potent protease inhibitor, is a cornerstone of antiretroviral therapy for HIV-1 infection.[1] Its efficacy is attributed to its specific inhibition of the viral Gag and Gag-Pol polyprotein processing, which is essential for the maturation of infectious virions.[1] As with any pharmaceutical agent, the purity and impurity profile of Atazanavir Sulfate are of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth overview of the structural analogs and related impurities of Atazanavir Sulfate, intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Physicochemical Properties of Atazanavir and its Sulfate Salt

Atazanavir is a heavily substituted carbohydrazide.[2] The sulfate salt is employed for its improved bioavailability.[3]

| Property | Atazanavir (Free Base)[2] | Atazanavir Sulfate |

| Molecular Formula | C38H52N6O7 | C38H52N6O7 · H2SO4 |

| Molecular Weight | 704.9 g/mol | 802.93 g/mol |

| Appearance | Solid powder | White to pale yellow crystalline powder |

| Solubility in Water | 0.11 mg/L | Slightly soluble |

| Melting Point | ~200°C | Not specified |

| Octanol/Water Partition Coefficient (LogP) | 4.5 | Not specified |

Structural Analogs and Related Impurities

The synthesis and degradation of Atazanavir Sulfate can result in the formation of various related substances. These impurities can be process-related, degradation products, or diastereomers. The United States Pharmacopeia (USP) sets limits for these impurities to ensure the quality of the drug substance.[4]

Table of Known Impurities and Structural Analogs

| Impurity Name/Analog | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Atazanavir Related Compound A (USP) | 162537-11-3 | C8H15NO4 | 189.21 | A starting material or synthetic intermediate.[5] |

| Atazanavir Impurity B | 198904-85-7 | C17H21N3O2 | 299.37 | A process-related impurity, also known as tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine-1-carboxylate.[6][7] Considered a potential genotoxic impurity.[8] |

| Atazanavir (3R,8S,9S,12R)-Isomer | 1292296-11-7 | C38H52N6O7 | 704.86 | A diastereomer of Atazanavir.[5] |

| Atazanavir S,S,R,S-Diastereomer | 1292296-10-6 | C38H52N6O7 | 704.86 | A diastereomer of Atazanavir.[3] |

| Atazanavir S,S,S,R-Diastereomer | 1332981-16-4 | C38H52N6O7 | 704.87 | A diastereomer of Atazanavir.[9] |

| Pyridinyl Benzoic Acid (Atazanavir EP Impurity A) | 4385-62-0 | C12H9NO2 | 199.21 | A process-related impurity.[10] |

| 4-(Pyridin-2-yl)benzaldehyde (Atazanavir EP Impurity B) | 127406-56-8 | C12H9NO | 183.21 | A process-related impurity. |

| Atazanavir Di-tert-butyl Analog | 198904-86-8 | - | - | A process-related impurity.[11] |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Protocol for Forced Degradation of Atazanavir:

-

Acid Degradation: A solution of Atazanavir in a suitable solvent is treated with 0.1N HCl and heated at 70°C for 3 hours.[11]

-

Base Degradation: A solution of Atazanavir is treated with 0.1N NaOH and heated at 70°C for 3 hours.[11]

-

Oxidative Degradation: A solution of Atazanavir is treated with 3% H2O2 and heated at 70°C for 3 hours.[11]

-

Thermal Degradation: A solid sample of Atazanavir is heated at 110°C for 3.5 hours.[11]

-

Photolytic Degradation: A solution of Atazanavir is exposed to UV light for 24 hours.

Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method to quantify the degradation and identify the degradation products.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for the separation and quantification of Atazanavir from its impurities.

Example HPLC Method:

-

Column: C18 column (e.g., Waters X Bridge, 4.6 × 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile, potassium dihydrogen phosphate buffer (pH 3), and methanol.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 247 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Biological Interactions

The biological effects of Atazanavir extend beyond its primary antiviral activity and involve interactions with various cellular signaling pathways.

HIV Protease Inhibition

The primary mechanism of action of Atazanavir is the inhibition of HIV-1 protease, an enzyme critical for the viral life cycle.[1] By binding to the active site of the protease, Atazanavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[1]

UGT1A1 Inhibition and Hyperbilirubinemia

A common side effect of Atazanavir is hyperbilirubinemia, which is caused by the inhibition of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[12] This enzyme is responsible for the glucuronidation of bilirubin, a key step in its detoxification and excretion. Inhibition of UGT1A1 leads to an accumulation of unconjugated bilirubin in the blood.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Atazanavir Sulfate [doi.usp.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. alentris.org [alentris.org]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Determination of genotoxic impurity in atazanavir sulphate drug substance by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. Atazanavir EP Impurity A | 4385-62-0 [chemicea.com]

- 11. 198904-86-8|tert-Butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate|BLD Pharm [bldpharm.com]

- 12. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of Atazanavir Sulfate in Antiretroviral Research

Introduction

Atazanavir, an azapeptide protease inhibitor (PI), is a cornerstone in the management of Human Immunodeficiency Virus (HIV-1) infection.[1][2][3][4] Marketed as atazanavir sulfate under the brand name Reyataz®, it was the first PI approved for once-daily dosing, a significant advantage for patient adherence to lifelong antiretroviral therapy (ART).[5] This technical guide provides a comprehensive review of atazanavir sulfate for researchers, scientists, and drug development professionals, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, resistance pathways, and key experimental methodologies used in its evaluation.

Mechanism of Action

Atazanavir's therapeutic effect stems from its potent and specific inhibition of the HIV-1 protease enzyme.[2][6] This viral enzyme is critical for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[2][4] These smaller proteins are essential for the assembly of new, infectious virions.

Atazanavir is designed as a structural analog of the peptide transition state that HIV protease normally cleaves.[1] By competitively binding to the active site of the protease, atazanavir blocks this cleavage process.[2][6] This results in the production of immature, non-infectious viral particles, thereby disrupting the viral replication cycle and reducing the viral load in the patient.[6][7]

References

An In-Depth Technical Guide on the Core Role of Atazanavir Sulfate in the HIV Lifecycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atazanavir sulfate is a potent azapeptide protease inhibitor that plays a critical role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a key component of highly active antiretroviral therapy (HAART), its mechanism of action targets a crucial step in the viral lifecycle: the maturation of new virions.[2] This technical guide provides a detailed examination of atazanavir's interaction with the HIV-1 protease, its impact on the viral replication cycle, quantitative efficacy data, and the molecular basis of viral resistance. Furthermore, it outlines the detailed experimental protocols used to characterize its activity, providing a comprehensive resource for researchers in virology and drug development.

The HIV Lifecycle and the Crucial Role of HIV-1 Protease

The lifecycle of HIV is a multi-stage process that begins with the virus binding to a host CD4+ T lymphocyte, followed by fusion, reverse transcription of the viral RNA into DNA, and integration of the viral DNA into the host cell's genome.[1] Once integrated, the host cell's machinery is hijacked to transcribe and translate viral proteins.[1] These proteins are initially synthesized as large, non-functional polyprotein chains, primarily Gag and Gag-Pol.[1][3]

For the virus to mature and become infectious, these polyproteins must be precisely cleaved into their individual, functional protein components, such as reverse transcriptase, integrase, and structural proteins.[3] This critical cleavage process is mediated by the HIV-1 protease, a retroviral aspartyl protease.[3][4] The protease itself is synthesized as part of the Gag-Pol polyprotein and facilitates its own release in a process known as auto-processing.[3] By cleaving the polyproteins at nine specific sites, the protease enables the assembly of mature, infectious viral particles that can then bud from the host cell to infect other cells.[3] Inhibition of this enzyme leads to the production of immature, non-infectious virions, effectively halting the spread of the virus.[5][6]

Atazanavir Sulfate: Mechanism of Action

Atazanavir sulfate is a highly specific and potent competitive inhibitor of the HIV-1 protease.[7][8] It is designed as a structural analog of the peptide chain substrate that the HIV protease cleaves, specifically mimicking the transition state of the phenylalanine-proline cleavage site.[5]

The mechanism of inhibition involves atazanavir binding directly and tightly to the active site of the HIV-1 protease.[1][5] The active site of the dimeric enzyme is formed by two catalytic aspartate residues (Asp25 and Asp25'), one from each monomer.[3][4] In the normal catalytic cycle, one aspartate acts as a general base, deprotonating a water molecule to act as a nucleophile, while the other acts as a general acid, protonating the carbonyl oxygen of the scissile peptide bond.[9][10] Atazanavir occupies this active site, physically blocking the Gag-Pol polyprotein from binding and thereby preventing its cleavage.[7] This blockade of proteolytic activity is the cornerstone of atazanavir's therapeutic effect, resulting in the release of structurally disorganized and non-infectious viral particles.[1]

Quantitative Efficacy and Potency

The antiviral activity of atazanavir has been quantified through various in vitro assays and clinical trials. These studies establish its high potency against wild-type HIV-1 and provide benchmarks for its clinical effectiveness.

Table 1: In Vitro Potency of Atazanavir Sulfate

| Parameter | Value | Assay Conditions | Reference |

| Ki | 2.66 nM | Cell-free assay with purified HIV-1 protease. | [11][12] |

| IC50 | ~47 nM | Inhibition of Gag p55 polyprotein cleavage in HIV-infected H9 cells. | [11][12] |

| EC50 | 2 to 5 nM | Antiviral activity against various laboratory and clinical HIV-1 isolates. | [8] |

| EC50 | 3.89 nM | Antiviral activity in RF/MT-2 cell strains. | [11][12] |

| EC50 (HIV-2) | 1.9 to 32 nM | Variable activity against HIV-2 isolates. | [8][13] |

Table 2: Clinical Efficacy of Atazanavir-Based Regimens (CASTLE Study)

| Patient Group | Arm | Endpoint Met (HIV-1 RNA <50 copies/mL at 48 weeks) | Reference |

| Treatment-Naïve Adults (Overall) | Atazanavir/ritonavir | 78% (of 440 patients) | [14] |

| Treatment-Naïve Women | Atazanavir/ritonavir | 76% (of 138 patients) | [14] |

Mechanisms of Resistance

The development of drug resistance is a significant challenge in antiretroviral therapy. For atazanavir, resistance is associated with specific mutations within the viral protease gene.[15] The primary and most characteristic mutation conferring atazanavir resistance is I50L (isoleucine to leucine at codon 50).[16][17] This mutation reduces the binding affinity of atazanavir for the protease.[1] Interestingly, the I50L mutation can increase the susceptibility of the virus to other protease inhibitors, a phenomenon known as hypersusceptibility.[15][16]

In treatment-experienced patients or when atazanavir is used without the boosting agent ritonavir, a broader range of mutations can contribute to resistance.[15][18]

Table 3: Key Atazanavir Resistance-Associated Mutations in the HIV-1 Protease Gene

| Mutation | Type | Description | Reference |

| I50L | Major/Signature | Confers specific resistance to atazanavir. | [15][16] |

| I84V | Major | Associated with resistance in treatment-experienced patients. | [19] |

| N88S | Major | Associated with resistance in treatment-experienced patients. | [19] |

| M46I/L | Accessory | Contributes to resistance in the presence of other mutations. | [19] |

| A71V | Accessory | Often accompanies the I50L mutation. | [16] |

| L10V, G16E, K20I/R, L33F, M36I/L | Other Emergent | Observed in patients failing atazanavir-based regimens. | [19] |

Detailed Experimental Protocols

The characterization of atazanavir's activity relies on standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

HIV-1 Protease Activity Assay (Fluorometric, Cell-Free)

This assay quantifies the enzymatic activity of purified HIV-1 protease and its inhibition by compounds like atazanavir.

Principle: The assay uses a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[20][21]

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 1 M NaCl, 1 mM EDTA, 0.1 M sodium acetate, pH 5.5).[12]

-

Reconstitute purified, recombinant HIV-1 protease to a known concentration (e.g., 2.5 nM) in assay buffer.[12]

-

Prepare a stock solution of the fluorogenic peptide substrate.

-

Prepare serial dilutions of atazanavir sulfate in the assay buffer to test a range of concentrations (e.g., 1.25 nM to 25 nM).[12]

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted atazanavir solutions. Include wells for a positive control (enzyme, no inhibitor) and a negative control (substrate, no enzyme).

-

Add the HIV-1 protease solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity kinetically at 37°C for 30-60 minutes, with excitation at ~330-340 nm and emission at ~450-490 nm.[12][20]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each atazanavir concentration relative to the positive control.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.[12]

-

Cell-Based HIV-1 Replication Assay

This assay measures the ability of atazanavir to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible host cells (e.g., MT-2, TZM-bl) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The extent of viral replication is quantified after several days by measuring a viral marker, such as reverse transcriptase activity, p24 antigen levels, or the expression of a reporter gene.[22][23]

Methodology:

-

Cell and Virus Preparation:

-

Culture a susceptible T-cell line (e.g., MT-2) or a reporter cell line (e.g., TZM-bl, which contains an LTR-driven reporter like luciferase or β-galactosidase).[23]

-

Prepare a stock of infectious HIV-1 (e.g., NL4-3 strain) with a known titer.

-

-

Infection and Treatment:

-

Seed the host cells into a 96-well plate.

-

Prepare serial dilutions of atazanavir sulfate in cell culture medium.

-

Add the diluted atazanavir to the cells.

-

Infect the cells with the HIV-1 stock at a low multiplicity of infection (MOI).

-

Include control wells: virus-only (no drug) and cells-only (no virus, no drug).

-

-

Incubation and Quantification:

-

Incubate the plate for 3-7 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.

-

After incubation, quantify viral replication. The method depends on the assay format:

-

p24 ELISA: Measure the concentration of the viral capsid protein p24 in the culture supernatant.

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase, β-galactosidase).[23]

-

RT Assay: Measure the activity of reverse transcriptase in the supernatant.

-

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each atazanavir concentration compared to the virus-only control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration.

-

Simultaneously, a cytotoxicity assay (e.g., XTT or MTS) should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[11]

-

HIV Drug Resistance Testing (Genotypic Assay)

This protocol outlines the general steps for identifying resistance mutations in the protease gene of HIV from a patient sample.

Principle: The protease-coding region of the viral genome is amplified from plasma HIV RNA and then sequenced. The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.[24][25]

Methodology:

-

Sample Collection and RNA Extraction:

-

Collect a plasma sample from the patient. Genotypic assays typically require a viral load of >500-1000 copies/mL.[24]

-

Isolate viral RNA from the plasma using a commercial kit.

-

-

Reverse Transcription and PCR Amplification (RT-PCR):

-

Reverse transcribe the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to the pol gene.

-

Amplify the protease-coding region from the cDNA using Polymerase Chain Reaction (PCR) with specific primers. This may be a one-step or two-step RT-PCR process.

-

-

Sequencing:

-

Purify the PCR product to remove primers and unincorporated nucleotides.

-

Sequence the amplified DNA fragment using Sanger sequencing or Next-Generation Sequencing (NGS) methods.

-

-

Sequence Analysis and Interpretation:

-

Align the obtained patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

-

Identify amino acid substitutions compared to the reference.

-

Interpret the identified mutations using a resistance interpretation algorithm or database (e.g., Stanford HIV Drug Resistance Database, ANRS) to determine their impact on atazanavir susceptibility.[19]

-

Conclusion

Atazanavir sulfate is a cornerstone of antiretroviral therapy, exerting its effect by directly and potently inhibiting the HIV-1 protease. This inhibition occurs at the maturation step of the viral lifecycle, a critical checkpoint for the production of infectious virions. Its high in vitro potency translates to effective viral suppression in clinical settings. Understanding its precise mechanism, the quantitative measures of its efficacy, and the genetic basis of resistance is essential for its optimal use in clinical practice and for the development of next-generation protease inhibitors. The experimental protocols detailed herein provide the fundamental tools for the continued investigation and characterization of such antiviral agents.

References

- 1. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 2. Atazanavir: a novel HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atazanavir - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Protein conformational dynamics in the mechanism of HIV-1 protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. packageinserts.bms.com [packageinserts.bms.com]

- 14. Bristol Myers Squibb - CASTLE Data Showed Boosted REYATAZ® (atazanavir sulfate) and Lopinavir/r Achieved Similar Results for Undetectable Viral Load in Treatment-Naive HIV-1 Infected Patients, Regardless of Gender [news.bms.com]

- 15. [Viral resistance and genetic barrier of atazanavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of I50L as the signature atazanavir (ATV)-resistance mutation in treatment-naive HIV-1-infected patients receiving ATV-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review of atazanavir: a novel HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two different patterns of mutations are involved in the genotypic resistance score for atazanavir boosted versus unboosted by ritonavir in multiple failing patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Emerging resistance mutations in PI-naive patients failing an atazanavir-based regimen (ANRS multicentre observational study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. abcam.cn [abcam.cn]

- 21. abcam.co.jp [abcam.co.jp]

- 22. journals.asm.org [journals.asm.org]

- 23. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 25. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of atazanavir sulfate, a pivotal azapeptide protease inhibitor in the management of HIV-1 infection. The document details the compound's mechanism of action, quantifies its antiviral activity, and outlines the molecular basis of resistance. Furthermore, it furnishes detailed experimental protocols for key in vitro assays and visualizes complex biological and experimental workflows.

Core Pharmacodynamic Properties of Atazanavir

Atazanavir is a potent and selective inhibitor of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins.[1][2][3] This inhibition prevents the maturation of viral particles, rendering them non-infectious.[1][2]

Antiviral Activity

In cell culture-based assays, atazanavir demonstrates potent anti-HIV-1 activity, with a 50% maximal inhibitory concentration (MIC50) typically in the range of 2–5 nM.[4] Its efficacy can be influenced by the viral strain and the presence of resistance-associated mutations.

Table 1: In Vitro Antiviral Activity of Atazanavir Sulfate Against HIV-1

| Cell Line | HIV-1 Strain | Assay Endpoint | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference(s) |

| MT-4 | HIV-1 IIIB | Cytopathic Effect | 11 | >100 µM | >9090 | [5] |

| CD4+ T lymphocytes | HIV-1 BaL | p24 Production | 8.5 | Not specified | >1100 | [5] |

| Monocyte-derived macrophages | HIV-1 BaL | p24 Production | 11 | Not specified | >1500 | [5] |

Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir is designed as a structural analog of the peptide substrate of the HIV-1 protease. It binds to the active site of the enzyme, preventing the cleavage of viral polyproteins necessary for producing mature, infectious virions.

Caption: Mechanism of Atazanavir Action on HIV-1 Protease.

Resistance Profile

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For atazanavir, resistance is primarily associated with specific mutations in the protease gene of HIV-1.

Key Resistance Mutations

In vitro selection studies and clinical observations have identified several key mutations that confer resistance to atazanavir. The most notable is the I50L substitution.[4][6] Other significant mutations include M46I, I84V, and N88S.[7][8]

Phenotypic Consequences of Resistance Mutations

The presence of resistance mutations alters the susceptibility of HIV-1 to atazanavir, as quantified by the fold-change (FC) in the 50% inhibitory concentration (IC50) compared to the wild-type virus.

Table 2: Impact of I50L Mutation on Atazanavir Susceptibility

| Protease Genotype | Atazanavir Fold-Change (IC50) | Reference(s) |

| Wild-Type | 1.0 | [6] |

| I50L | 2.0 | [6] |

| A71V | ~1.0 | [6] |

| I50L + A71V | 7.0 | [6] |

Interestingly, the I50L mutation, while conferring resistance to atazanavir, has been shown to increase susceptibility to other protease inhibitors.[2][6]

Caption: Development of Atazanavir Resistance.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of atazanavir sulfate.

Antiviral Activity Assay

This protocol outlines a cell-based assay to determine the concentration of atazanavir that inhibits HIV-1 replication by 50% (EC50).

Workflow:

Caption: Workflow for Atazanavir Antiviral Activity Assay.

Detailed Steps:

-

Cell Preparation: Seed MT-4 cells in a 96-well microtiter plate at a density of 5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Compound Preparation: Prepare a series of 2-fold dilutions of atazanavir sulfate in the culture medium.

-

Drug Treatment: Add the diluted atazanavir to the wells containing the MT-4 cells. Include a "no drug" control.

-

Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1, such as HIV-1 IIIB, at a multiplicity of infection (MOI) of 0.01.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5 to 7 days.

-

Endpoint Measurement: After the incubation period, collect the cell culture supernatant.

-

Quantification: Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercially available p24 ELISA kit.[9][10]

-

Data Analysis: Plot the percentage of p24 inhibition against the log of the atazanavir concentration and determine the EC50 value using a non-linear regression analysis.

HIV-1 Protease Inhibition Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of atazanavir on the enzymatic activity of HIV-1 protease. A common method involves a Fluorescence Resonance Energy Transfer (FRET) substrate.[1][11][12]

Workflow:

References

- 1. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 2. The HIV-1 protease resistance mutation I50L is associated with resistance to atazanavir and susceptibility to other protease inhibitors in multiple mutational contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity and clinical efficacy of atazanavir in HIV-1-infected patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pishtazteb.com [pishtazteb.com]

- 11. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir sulfate, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. A comprehensive understanding of its metabolic fate is crucial for optimizing therapeutic efficacy, minimizing drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth exploration of the metabolism and biotransformation pathways of atazanavir, consolidating current scientific knowledge for researchers, scientists, and drug development professionals.

Atazanavir is primarily metabolized in the liver, with the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems playing pivotal roles. The major routes of biotransformation involve oxidation, with minor contributions from hydrolysis and N-dealkylation.[1][2][3] This guide will detail these pathways, the enzymes responsible, and the resulting metabolites. Furthermore, it will present quantitative data on enzyme kinetics and metabolite profiles, alongside detailed experimental protocols from key studies, to provide a comprehensive resource for laboratory and clinical research.

Core Metabolism and Biotransformation Pathways

Atazanavir undergoes extensive metabolism, primarily mediated by the CYP3A subfamily of enzymes, with CYP3A4 and CYP3A5 being the most significant contributors to its oxidative metabolism.[4][5] The major biotransformation pathways are monooxygenation and dioxygenation.[3] Minor pathways include N-dealkylation, hydrolysis, and glucuronidation.[1][2][3]

Oxidative Metabolism (CYP3A4/5)

The primary metabolic route for atazanavir is oxidation by CYP3A4 and CYP3A5. This leads to the formation of several metabolites, principally through mono- and di-oxygenation reactions.[2] Studies have shown that CYP3A5 can form certain mono-oxidized metabolites, such as M1 and M2, at a significantly faster rate than CYP3A4.[6]

UGT1A1-Mediated Glucuronidation and Inhibition

While atazanavir itself is a minor substrate for glucuronidation, it is a potent inhibitor of the UGT1A1 enzyme.[7] This inhibition is clinically significant as UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin. Inhibition of UGT1A1 by atazanavir leads to an accumulation of unconjugated bilirubin, a common and generally benign side effect known as hyperbilirubinemia.[7]

Quantitative Data on Atazanavir Metabolism

The following tables summarize the quantitative data available on the metabolites of atazanavir and the kinetics of the enzymes involved in its metabolism.

Table 1: In Vitro Inhibition of UGT1A1 by Atazanavir

| Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Mechanism | Reference |

| Human cDNA-expressed UGT1A1 | 2.4 | 1.9 | Linear mixed-type | [8] |

| Human Liver Microsomes | 2.5 | - | - | [8] |

Table 2: In Vitro Inhibition of CYP3A4 by Atazanavir

| Substrate | IC50 (µM) (without preincubation) | IC50 (µM) (with preincubation) | Reference |

| Triazolam | 5.7 (S.D. 4.1) | 0.31 (S.D. 0.13) | [9] |

Table 3: Identified Metabolites of Atazanavir in Human Plasma

| Metabolite ID (ter Heine et al., 2009)[4] | Metabolic Reaction |

| M1 | N-dealkylation |

| M2 | Carbamate hydrolysis |

| M3 | Carbamate hydrolysis |

| M4 | Hydroxylation |

| M5 | Keto-metabolite formation |

Table 4: Identified Metabolites of Atazanavir from In Vitro and In Vivo Studies (Li et al., 2013)[5]

| Metabolite ID | Metabolic Reaction |

| M1, M2, M7, M8, M13, M14 | Monooxidation |

| M15, M16, M17, M18 | Dioxidation |

| M3, M4, M19 | Hydrolysis |

| M5, M6a, M6b | N-dealkylation |

Key Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the metabolites of atazanavir formed by hepatic enzymes.

Methodology based on Wempe and Anderson (2011): [10]

-

Incubation Mixture:

-

Human liver microsomes (1.0 mg protein/mL)

-

Atazanavir (10.0 µM)

-

NADPH (1.0 mM)

-

Phosphate buffer (pH 7.4)

-

-

Incubation Conditions:

-

Incubations are conducted at 37°C.

-

Time points for sampling can range from 0.5 to 90 minutes to characterize the formation of various metabolites.

-

-

Reaction Termination:

-

The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

-

-

Sample Analysis:

-

Samples are centrifuged to pellet the protein.

-

The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites.

-

LC-MS/MS for Metabolite Identification and Quantification

Objective: To separate, identify, and quantify atazanavir and its metabolites in biological matrices.

General Methodology:

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is commonly used.

-

Column: A C18 column is typically employed.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is used for elution.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection: Tandem mass spectrometry (MS/MS) is used for sensitive and specific detection of the parent drug and its metabolites. Multiple reaction monitoring (MRM) is often employed for quantification.

-

Visualization of Metabolic Pathways and Workflows

Caption: Major and minor metabolic pathways of atazanavir.

Caption: Mechanism of atazanavir-induced hyperbilirubinemia.

Caption: A typical workflow for in vitro metabolism studies.

Conclusion

The metabolism of atazanavir sulfate is a complex process primarily driven by CYP3A enzymes, leading to a variety of oxidized metabolites. Its potent inhibition of UGT1A1 is a key pharmacodynamic interaction that results in a well-characterized clinical side effect. A thorough understanding of these pathways and the factors that can influence them, such as genetic polymorphisms in metabolizing enzymes and co-administered drugs, is essential for the safe and effective use of atazanavir in the treatment of HIV-1 infection. This guide provides a foundational resource for professionals engaged in the research and development of antiretroviral therapies.

References

- 1. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atazanavir Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effect of atazanavir and atazanavir/ritonavir on the pharmacokinetics of the next-generation HIV integrase inhibitor, S/GSK1349572 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Atazanavir Metabolism According to CYP3A5 Status: An In Vitro-In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir Sulfate, a potent azapeptide protease inhibitor of the human immunodeficiency virus type 1 (HIV-1), serves as a critical tool for dissecting the intricate mechanisms of viral replication. By specifically targeting the viral protease, an enzyme essential for the maturation of infectious virions, Atazanavir allows researchers to probe the lifecycle of HIV-1 and other retroviruses. This technical guide provides a comprehensive overview of Atazanavir Sulfate's mechanism of action, its application in key experimental protocols, and its impact on host cell signaling pathways, offering a valuable resource for scientists in the field of virology and drug development.

Mechanism of Action: Inhibiting Viral Maturation

Atazanavir's primary mechanism of action is the potent and specific inhibition of the HIV-1 protease.[1] This viral enzyme is responsible for the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors, a crucial step in the viral maturation process.[1][2] These polyproteins contain the structural and enzymatic components of the virus. By binding to the active site of the protease, Atazanavir acts as a competitive inhibitor, preventing the processing of these polyproteins.[1] This blockade results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[1]

The unique binding characteristics of Atazanavir, which can adopt two conformations in the active site, contribute to its high affinity and potency.[3] This interaction involves a significant number of hydrophobic and hydrogen-bonding interactions.[3]

Quantitative Analysis of Atazanavir's Inhibitory Activity

The potency of Atazanavir Sulfate has been quantified in numerous studies, providing valuable data for its use as a research tool. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that define its efficacy against HIV-1 protease.

| Parameter | Wild-Type HIV-1 Protease | Resistant Variants | Reference |

| IC50 | 2-5 nM (in cell culture) | Fold change in IC50 varies depending on the specific mutation(s). For example, the I50L mutation is a signature for Atazanavir resistance. | [1] |

| Ki | 0.48 ± 0.06 nM (Subtype B) | Ki can increase with resistance mutations. For example, the BV82F mutant showed a 15-fold increase in Ki for amprenavir, indicating the complex nature of cross-resistance.[3] | [3] |

Experimental Protocols for Studying Viral Replication with Atazanavir

Atazanavir Sulfate is a versatile tool in a variety of experimental settings to study different aspects of viral replication. Below are detailed methodologies for key experiments.

HIV-1 Protease Activity Assay (FRET-based)

This assay measures the enzymatic activity of HIV-1 protease in the presence of inhibitors like Atazanavir. It utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer or FRET). Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based peptide substrate (e.g., containing a cleavage site for HIV-1 protease)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

-

Atazanavir Sulfate (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Atazanavir Sulfate in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant HIV-1 protease to each well.

-

Add the different concentrations of Atazanavir or a vehicle control (DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the FRET peptide substrate to each well.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Plot the reaction velocities against the Atazanavir concentrations to determine the IC50 value.

HIV-1 Infectivity Assay (Single-Cycle Reporter Assay)

This assay quantifies the infectivity of HIV-1 particles produced in the presence of Atazanavir. It often employs reporter cell lines, such as TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.

Materials:

-

HIV-1 producer cells (e.g., HEK293T)

-

Proviral DNA plasmid (e.g., pNL4-3)

-

Transfection reagent

-

TZM-bl reporter cells

-

Atazanavir Sulfate

-

Cell culture media and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HIV-1 producer cells (e.g., HEK293T) in culture plates.

-

Transfect the cells with the proviral DNA plasmid to produce HIV-1 particles.

-

During or after transfection, treat the producer cells with various concentrations of Atazanavir Sulfate or a vehicle control.

-

Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by centrifugation.

-

Seed TZM-bl cells in a 96-well white plate.

-

Infect the TZM-bl cells with the virus supernatants produced in the presence of different Atazanavir concentrations.

-

Incubate for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Plot the luciferase activity against the Atazanavir concentrations to determine the EC50 value (the concentration that inhibits viral infectivity by 50%).

Western Blot Analysis of HIV-1 Gag Processing

This technique is used to visualize the effect of Atazanavir on the cleavage of the Gag polyprotein. The accumulation of unprocessed or partially processed Gag precursors is indicative of protease inhibition.

Materials:

-

HIV-1 infected cells or purified virions produced in the presence of Atazanavir

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIV-1 Gag (e.g., anti-p24)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from HIV-1 infected cells treated with different concentrations of Atazanavir, or lyse purified virions produced under the same conditions.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIV-1 Gag overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The accumulation of the full-length Gag precursor (Pr55) and intermediate cleavage products will be apparent in the presence of effective concentrations of Atazanavir.

Impact on Host Cell Signaling Pathways

Beyond its direct antiviral effect, Atazanavir can also modulate host cell signaling pathways, which can have implications for both its therapeutic efficacy and potential side effects. Understanding these off-target effects is crucial for a comprehensive evaluation of the drug's utility in research.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Several studies have shown that Atazanavir can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in various cell types, including hepatocytes and adipocytes.[4] This response is triggered by an accumulation of unfolded or misfolded proteins in the ER. The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. In the context of adipocytes, Atazanavir-induced ER stress has been linked to impaired adipogenesis and apoptosis, potentially contributing to the lipodystrophy observed in some patients.[4][5]

Atazanavir-induced ER Stress and Unfolded Protein Response (UPR).

NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation, cell survival, and proliferation. Some studies suggest that HIV protease inhibitors, including Atazanavir, can modulate these pathways. For instance, some protease inhibitors have been shown to affect NF-κB activation, which is a key transcription factor for HIV-1 gene expression.[6][7] The modulation of these pathways by Atazanavir can have complex and cell-type-specific effects on viral replication and host cell function. Further research is needed to fully elucidate the intricate interplay between Atazanavir and these critical signaling cascades in the context of HIV infection.

Potential modulation of NF-κB and MAPK signaling by Atazanavir.

Logical Workflow for Studying Atazanavir Resistance

The emergence of drug resistance is a major challenge in antiviral therapy. Atazanavir can be used as a tool to study the mechanisms of resistance. A typical workflow for investigating Atazanavir resistance is outlined below.

Workflow for investigating Atazanavir resistance mechanisms.

Conclusion

Atazanavir Sulfate is an invaluable tool for researchers investigating the intricacies of viral replication. Its well-defined mechanism of action, coupled with a wealth of quantitative data on its inhibitory properties, allows for precise experimental design. The detailed protocols provided in this guide offer a starting point for utilizing Atazanavir to probe various aspects of the viral life cycle, from enzymatic activity to the production of infectious particles. Furthermore, an understanding of its effects on host cell signaling pathways provides a more complete picture of its biological activity. As research into viral pathogenesis and antiviral drug discovery continues, Atazanavir Sulfate will undoubtedly remain a cornerstone reagent in the virologist's toolkit.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of HIV-1 CRF_01 A/E Protease Inhibitor Resistance: Structural determinants for maintaining sensitivity and developing resistance to atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Mechanism Underlying Highly-Active or Antiretroviral Therapy-Induced Lipodystrophy: Atazanavir, a Protease Inhibitor, Compromises Adipogenic Conversion of Adipose-Derived Stem/Progenitor Cells through Accelerating ER Stress-Mediated Cell Death in Differentiating Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]

- 7. PD-1 suppression enhances HIV reactivation and T-cell immunity via MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir Sulfate, an azapeptide analogue, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[1] By selectively targeting and binding to the active site of the HIV-1 protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This action results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals.[1][2] These application notes provide detailed protocols for the in vitro evaluation of Atazanavir Sulfate, covering its enzymatic inhibition, antiviral activity, and cytotoxicity. Additionally, insights into its effects on cellular pathways are presented.

Data Presentation: Quantitative Analysis of Atazanavir Sulfate In Vitro Activity

The following tables summarize the key in vitro activity parameters of Atazanavir Sulfate, providing a comparative overview of its potency and cytotoxic profile.

Table 1: In Vitro Anti-HIV-1 Activity of Atazanavir Sulfate

| Parameter | Cell Line/Assay Condition | HIV-1 Strain | Value | Reference |

| EC50 | RF/MT-2 cells | RF | 3.89 nM | [3] |

| EC50 | Various cell lines (PBMCs, macrophages, CEM-SS, MT-2) | Laboratory and clinical isolates | 2 to 5 nM | |